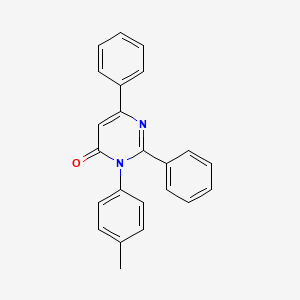
2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. Commonly used catalysts include Lewis acids such as zinc chloride or organic bases like pyridine.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis can also enhance reaction rates and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, often using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of 2,6-diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diphenylpyrimidin-4(3H)-one
- 3-(p-Tolyl)pyrimidin-4(3H)-one
- 2,6-Diphenyl-3-methylpyrimidin-4(3H)-one
Uniqueness
2,6-Diphenyl-3-(p-tolyl)pyrimidin-4(3H)-one is unique due to the presence of both diphenyl and p-tolyl groups, which may enhance its chemical stability and biological activity compared to other pyrimidine derivatives.
Propiedades
Número CAS |
89069-84-1 |
|---|---|
Fórmula molecular |
C23H18N2O |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(26)16-21(18-8-4-2-5-9-18)24-23(25)19-10-6-3-7-11-19/h2-16H,1H3 |
Clave InChI |
ZITGJZQXKAGGCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
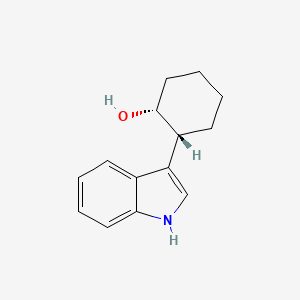
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
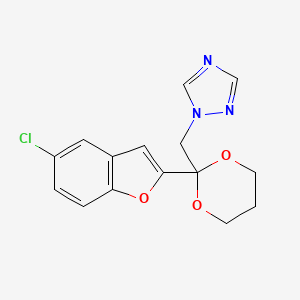
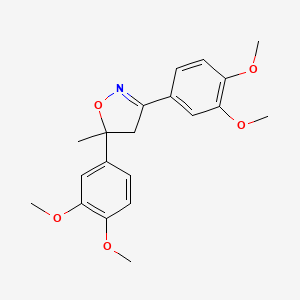
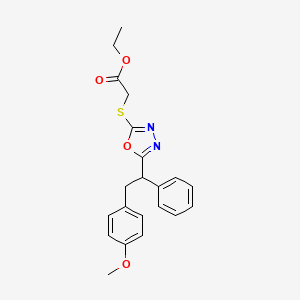
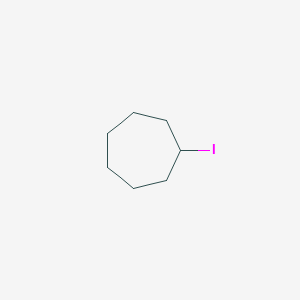
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
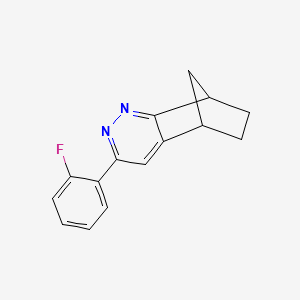


![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
